molecular formula C28H23ClN2O4 B10888988 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10888988
M. Wt: 486.9 g/mol
InChI Key: IWHOWHIQZGFPTR-LCUIJRPUSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and 2-methoxyphenyl hydrazine. These intermediates undergo condensation reactions with indole derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl chloride: A key intermediate in the synthesis of the target compound.

    2-methoxyphenyl hydrazine: Another intermediate used in the synthesis process.

    Indole derivatives: Structurally related compounds with similar functional groups.

Uniqueness

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H23ClN2O4

Molecular Weight

486.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23ClN2O4/c1-35-23-9-5-3-7-21(23)25-24(26(32)17-10-12-19(29)13-11-17)27(33)28(34)31(25)15-14-18-16-30-22-8-4-2-6-20(18)22/h2-13,16,25,30,32H,14-15H2,1H3/b26-24-

InChI Key

IWHOWHIQZGFPTR-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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